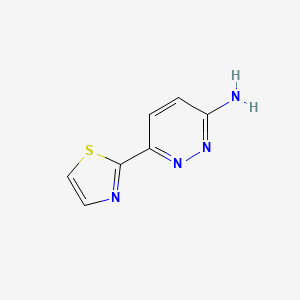
5,5-二甲基环戊-1-烯-1-羧酸
描述
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid: is an organic compound with the molecular formula C8H12O2. It is characterized by a cyclopentene ring substituted with two methyl groups at the 5-position and a carboxylic acid group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency of the catalysts.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in the development of pharmaceuticals due to its unique structural properties.
Biological Studies: It is used in studies to understand the interactions of cyclopentene derivatives with biological systems.
Industry:
Polymer Production: The compound is used in the production of specialized polymers with unique properties.
Material Science: It is utilized in the development of new materials with specific chemical and physical characteristics.
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization of 5,5-Dimethylpent-1-ene-1-carboxylic acid: One common method involves the cyclization of 5,5-dimethylpent-1-ene-1-carboxylic acid under acidic conditions to form the cyclopentene ring.
Grignard Reaction: Another method involves the reaction of a suitable Grignard reagent with a cyclopentene derivative, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions at the cyclopentene ring, particularly at the positions adjacent to the double bond. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 5,5-Dimethylcyclopent-1-ene-1,2-dicarboxylic acid.
Reduction: Formation of 5,5-Dimethylcyclopent-1-ene-1-methanol.
Substitution: Formation of halogenated or nitrated derivatives of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.
作用机制
The mechanism of action of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentene ring provides a rigid framework that can interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Cyclopent-1-ene-1-carboxylic acid: Lacks the methyl groups at the 5-position, resulting in different reactivity and properties.
5-Methylcyclopent-1-ene-1-carboxylic acid: Contains only one methyl group, leading to variations in steric and electronic effects.
Uniqueness: 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of two methyl groups at the 5-position, which significantly influences its chemical reactivity and interactions with other molecules. This structural feature makes it a valuable compound in various chemical and biological applications.
属性
IUPAC Name |
5,5-dimethylcyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)5-3-4-6(8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPSEEUGTLAWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)
amine](/img/structure/B1466212.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)


